molecular formula C16H14ClF3N2O5S B3035682 2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338405-98-4

2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

Cat. No.: B3035682
CAS No.: 338405-98-4
M. Wt: 438.8 g/mol
InChI Key: HKBKMYYERLIEJR-UHFFFAOYSA-N
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Description

2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a synthetic compound known for its application in various fields, including agriculture and pharmaceuticals. It is recognized for its unique chemical structure, which includes a trifluoromethoxy group, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenyl-N,N-dimethylsulfamate with 4-(trifluoromethoxy)aniline under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: A similar compound used as an insecticide, known for its chitin synthesis inhibition properties.

    4-chloro-2-{[4-(trifluoromethoxy)anilino]methyl}phenol: Another related compound with similar structural features.

Uniqueness

2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

[2-chloro-4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O5S/c1-22(2)28(24,25)27-14-8-3-10(9-13(14)17)15(23)21-11-4-6-12(7-5-11)26-16(18,19)20/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKMYYERLIEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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